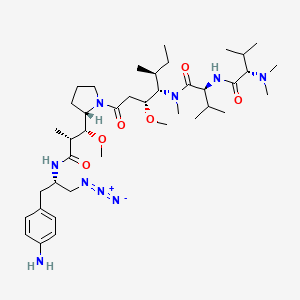

Duostatin 5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

CAS No. |

2124210-34-8 |

|---|---|

Molecular Formula |

C40H69N9O6 |

Molecular Weight |

772.0 g/mol |

IUPAC Name |

(2S)-N-[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(2S)-1-(4-aminophenyl)-3-azidopropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-2-[[(2S)-2-(dimethylamino)-3-methylbutanoyl]amino]-N,3-dimethylbutanamide |

InChI |

InChI=1S/C40H69N9O6/c1-13-26(6)36(48(10)40(53)34(24(2)3)45-39(52)35(25(4)5)47(8)9)32(54-11)22-33(50)49-20-14-15-31(49)37(55-12)27(7)38(51)44-30(23-43-46-42)21-28-16-18-29(41)19-17-28/h16-19,24-27,30-32,34-37H,13-15,20-23,41H2,1-12H3,(H,44,51)(H,45,52)/t26-,27+,30-,31-,32+,34-,35-,36-,37+/m0/s1 |

InChI Key |

QIHHTRNUHMRKQK-MNFMTBGBSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=C(C=C2)N)CN=[N+]=[N-])OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C |

Canonical SMILES |

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=C(C=C2)N)CN=[N+]=[N-])OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C |

Origin of Product |

United States |

Foundational & Exploratory

Duostatin 5: A Deep Dive into its Mechanism of Action as a Potent Anti-Mitotic Agent

For Researchers, Scientists, and Drug Development Professionals

Duostatin 5 is a synthetic analogue of the potent antineoplastic natural product dolastatin 10 and a derivative of monomethyl auristatin F (MMAF).[1][2] It functions as a highly potent cytotoxic payload for antibody-drug conjugates (ADCs), a class of targeted cancer therapies. This technical guide elucidates the core mechanism of action of this compound, detailing its molecular interactions, cellular consequences, and the signaling pathways it perturbs.

Core Mechanism: Inhibition of Tubulin Polymerization

The primary molecular target of this compound is tubulin, the fundamental protein subunit of microtubules. Microtubules are dynamic cytoskeletal polymers essential for various cellular processes, most critically for the formation of the mitotic spindle during cell division.[1]

This compound exerts its anti-mitotic effect by binding to tubulin and inhibiting its polymerization into microtubules. This disruption of microtubule dynamics leads to a cascade of events culminating in cancer cell death. The general workflow from ADC administration to apoptosis is depicted below.

Cellular Effects of this compound

The inhibition of tubulin polymerization by this compound triggers two major, interconnected cellular responses: cell cycle arrest and apoptosis.

G2/M Cell Cycle Arrest

By disrupting the formation of the mitotic spindle, this compound prevents the proper alignment and segregation of chromosomes during mitosis. This activates the spindle assembly checkpoint, a crucial cellular surveillance mechanism, leading to a halt in cell cycle progression at the G2/M phase.[1]

Quantitative analysis of cell cycle distribution in cancer cell lines treated with the this compound-containing ADC, ZV0508, demonstrates a significant, concentration-dependent increase in the population of cells in the G2/M phase.[1]

Table 1: Effect of ZV0508 (this compound-ADC) on Cell Cycle Distribution

| Cell Line | Treatment (Concentration) | % G0/G1 Phase | % S Phase | % G2/M Phase |

| MDA-MB-468 | Control | 59.3 | 20.9 | 19.8 |

| ZV0508 (0.139 µg/mL) | 53.2 | 16.7 | 30.1 | |

| ZV0508 (0.833 µg/mL) | 48.9 | 16.6 | 34.5 | |

| ZV0508 (5 µg/mL) | 41.2 | 14.3 | 44.5 | |

| DU 145 | Control | 64.1 | 18.5 | 17.4 |

| ZV0508 (0.278 µg/mL) | 58.7 | 17.6 | 23.7 | |

| ZV0508 (1.67 µg/mL) | 52.1 | 16.9 | 31.0 | |

| ZV0508 (10 µg/mL) | 45.3 | 15.8 | 38.9 | |

| Data extracted from Shi B, et al. Cancer Med. 2019. |

Induction of Apoptosis

Prolonged arrest at the G2/M phase is a potent trigger for apoptosis, or programmed cell death. This compound-induced apoptosis is a key mechanism for its anticancer activity. The ADC ZV0508 has been shown to induce apoptosis in a concentration-dependent manner in 5T4-positive cancer cell lines. This is evidenced by an increase in the percentage of apoptotic cells as measured by Annexin V and Propidium Iodide (PI) staining.

Table 2: Apoptosis Induction by ZV0508 (this compound-ADC)

| Cell Line | Treatment (Concentration) | % Apoptotic Cells (Early + Late) |

| MDA-MB-468 | Control | 4.5 |

| ZV0508 (0.139 µg/mL) | 7.8 | |

| ZV0508 (0.833 µg/mL) | 12.3 | |

| ZV0508 (5 µg/mL) | 25.6 | |

| DU 145 | Control | 3.9 |

| ZV0508 (0.278 µg/mL) | 6.2 | |

| ZV0508 (1.67 µg/mL) | 10.5 | |

| ZV0508 (10 µg/mL) | 21.8 | |

| Data extracted from Shi B, et al. Cancer Med. 2019. |

The apoptotic signaling cascade initiated by this compound-induced mitotic arrest is thought to proceed primarily through the intrinsic (mitochondrial) pathway. This involves the activation of pro-apoptotic proteins and the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's mechanism of action. The following are protocols for key experiments cited in the literature.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle.

Methodology:

-

Cell Culture: Cancer cell lines (e.g., MDA-MB-468, DU 145) are seeded and allowed to adhere overnight.

-

Treatment: Cells are exposed to varying concentrations of the this compound-containing ADC (ZV0508) or a vehicle control for a specified duration (e.g., 72 hours).

-

Cell Harvest: Adherent cells are detached, and all cells are collected by centrifugation.

-

Fixation: The cell pellet is resuspended in ice-cold 70% ethanol and incubated to fix the cells.

-

Staining: Fixed cells are washed and then stained with a solution containing a DNA-intercalating fluorescent dye, such as propidium iodide (PI), and RNase A to eliminate RNA staining.

-

Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer. The resulting histogram is analyzed to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Methodology:

-

Cell Culture and Treatment: Cells are seeded at a density of 2.5 x 10^5 cells/mL and treated with different concentrations of ZV0508 for 72 hours.

-

Harvesting: Both adherent and suspension cells are collected.

-

Staining: Cells are washed and resuspended in a binding buffer, followed by staining with Annexin V conjugated to a fluorochrome (e.g., FITC) and a viability dye like propidium iodide (PI).

-

Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are classified as late apoptotic or necrotic.

Immunoblot Analysis for PARP Cleavage

This technique is used to detect the cleavage of PARP, a substrate of activated caspases during apoptosis.

Methodology:

-

Cell Lysis: Following treatment with ZV0508, cells are lysed to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined.

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane.

-

Immunodetection: The membrane is incubated with a primary antibody specific for PARP, which detects both the full-length and cleaved forms. A secondary antibody conjugated to an enzyme is then used for detection.

-

Visualization: The presence and relative amounts of full-length and cleaved PARP are visualized, with an increase in the cleaved form indicating apoptosis.

Conclusion

This compound is a potent anti-mitotic agent that functions by inhibiting tubulin polymerization. This primary mechanism of action leads to a cascade of cellular events, including G2/M cell cycle arrest and the induction of apoptosis, primarily through the intrinsic pathway. Its efficacy as a cytotoxic payload in antibody-drug conjugates has been demonstrated in preclinical studies, highlighting its potential as a valuable component in the development of targeted cancer therapies. Further research into the specific molecular signaling events downstream of mitotic arrest will continue to refine our understanding of this powerful class of anti-cancer agents.

References

- 1. Antitumor activity of a 5T4 targeting antibody drug conjugate with a novel payload derived from MMAF via C‐Lock linker - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antitumor activity of a 5T4 targeting antibody drug conjugate with a novel payload derived from MMAF via C-Lock linker - PubMed [pubmed.ncbi.nlm.nih.gov]

Duostatin 5: An In-Depth Technical Guide to a Potent ADC Payload

For Researchers, Scientists, and Drug Development Professionals

Introduction

Duostatin 5 is a synthetic analogue of the potent dolastatin 10, a natural product isolated from the sea hare Dolabella auricularia. As a derivative of monomethyl auristatin F (MMAF), this compound has emerged as a highly potent cytotoxic agent for use in antibody-drug conjugates (ADCs).[1][2] Its mechanism of action, like other auristatins, involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.[1][3] This technical guide provides a comprehensive overview of this compound as an ADC payload, including its synthesis, mechanism of action, conjugation technologies, and preclinical data.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C40H69N9O6 | MedChemExpress |

| Molecular Weight | 772.03 g/mol | MedChemExpress |

| Appearance | White to off-white solid | MedChemExpress |

| Solubility | Soluble in DMSO | MedChemExpress |

Synthesis of this compound

While a detailed, step-by-step synthesis of this compound from basic starting materials is proprietary, a general method for its preparation is outlined in patent literature. The synthesis is described as having fewer steps and being more stable compared to other auristatin analogues.[1] A key feature of the this compound structure is the presence of an azide group, making it suitable for click chemistry-based conjugation methods.

A general synthesis approach involves the coupling of peptide fragments, followed by the introduction of the unique side chains that characterize this compound. The final product is a pentapeptide analogue with high cytotoxic potential.

Mechanism of Action

This compound exerts its cytotoxic effects by disrupting microtubule dynamics, a critical process for cell division.

References

Duostatin 5: A Technical Guide to its Chemical Structure, Properties, and Cytotoxic Mechanism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Duostatin 5 is a potent synthetic analog of the sea hare toxin Dolastatin 10 and a member of the auristatin family of antineoplastic agents.[1] Primarily utilized as a cytotoxic payload in antibody-drug conjugates (ADCs), this compound exhibits powerful anti-mitotic activity. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological mechanism of action of this compound. Detailed methodologies for key experimental procedures are provided, and the underlying signaling pathways are illustrated.

Chemical Structure and Physicochemical Properties

This compound is a synthetic peptide derivative of auristatin F.[1] Its complex structure is fundamental to its biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C40H69N9O6 | [1][2] |

| Molecular Weight | 772.03 g/mol | [1] |

| IUPAC Name | (2S)-N-[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(2S)-1-(4-aminophenyl)-3-azidopropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-2-[[(2S)-2-(dimethylamino)-3-methylbutanoyl]amino]-N,3-dimethylbutanamide | |

| SMILES | --INVALID-LINK--C=C1)CN=[N+]=[N-])=O)C">C@H(OC)[C@]2(N(C(C--INVALID-LINK--C)N(C)C)=O)--INVALID-LINK--C)=O)C)--INVALID-LINK--C">C@HOC)=O)CCC2)[H] | |

| CAS Number | 2124210-34-8 | |

| Solubility | DMSO: 100 mg/mL (129.53 mM) |

Biological Properties and Mechanism of Action

This compound is a highly potent anti-mitotic agent that functions by inhibiting tubulin polymerization. This disruption of microtubule dynamics leads to cell cycle arrest and ultimately induces apoptosis.

Inhibition of Tubulin Polymerization

Microtubules are essential cytoskeletal polymers composed of α- and β-tubulin heterodimers. Their dynamic assembly and disassembly are critical for various cellular processes, most notably the formation of the mitotic spindle during cell division. This compound binds to tubulin, preventing its polymerization into microtubules. This inhibition of microtubule formation disrupts the mitotic spindle, leading to a halt in cell division.

Cell Cycle Arrest at G2/M Phase

The disruption of the mitotic spindle activates the spindle assembly checkpoint (SAC), a crucial cellular surveillance mechanism. The SAC prevents the cell from progressing from metaphase to anaphase until all chromosomes are correctly attached to the mitotic spindle. By inhibiting tubulin polymerization, this compound ensures the conditions for satisfying the SAC are never met, leading to a sustained arrest in the G2/M phase of the cell cycle.

Induction of Apoptosis

Prolonged mitotic arrest is an unsustainable state for a cell and triggers programmed cell death, or apoptosis. The sustained activation of the SAC and the cellular stress resulting from a failed mitosis lead to the activation of the intrinsic (mitochondrial) apoptotic pathway. This pathway is characterized by the involvement of the Bcl-2 family of proteins, which regulate mitochondrial outer membrane permeabilization (MOMP). The inhibition of anti-apoptotic proteins (like Bcl-2) and the activation of pro-apoptotic proteins (like Bax and Bak) lead to MOMP. This results in the release of cytochrome c from the mitochondria, which then activates a cascade of caspases (initiator caspase-9 and executioner caspase-3), ultimately leading to the cleavage of cellular components and cell death.

In Vitro Efficacy

The cytotoxic activity of this compound is typically evaluated in the context of an antibody-drug conjugate. The following table presents representative data for an ADC containing a this compound analog (ZV0508) against various cancer cell lines.

Table 2: In Vitro Cytotoxicity of a this compound Analog-Containing ADC (ZV0508)

| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |

| MDA-MB-468 | Breast Cancer | 0.311 | |

| DU 145 | Prostate Cancer | 0.232 | |

| BxPC-3 | Pancreatic Cancer | 2.540 |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound and related ADCs.

Cytotoxicity Assay (MTS Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of a this compound-containing ADC.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of the this compound-ADC in culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with the same solvent concentration used for the compound).

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

MTS Reagent Addition: Add 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.

-

Incubation: Incubate for 1-4 hours at 37°C until a purple formazan product is visible.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the logarithm of the compound concentration and determine the IC50 value using a non-linear regression curve fit.

Cell Cycle Analysis by Flow Cytometry

This protocol uses propidium iodide (PI) staining to analyze the cell cycle distribution of cells treated with a this compound-ADC.

-

Cell Treatment: Seed cells in 6-well plates and treat with the this compound-ADC at its IC50 concentration for 24 or 48 hours. Include an untreated control.

-

Cell Harvesting: Harvest both adherent and floating cells and wash with ice-cold PBS.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution (containing RNase A).

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the samples on a flow cytometer.

-

Data Analysis: Gate the cell population to exclude debris and doublets. Analyze the DNA content histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

This protocol uses Annexin V and PI staining to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with the this compound-ADC as described for the cell cycle analysis.

-

Cell Harvesting: Harvest the cells and wash with cold PBS.

-

Resuspension: Resuspend the cells in 1X Annexin V binding buffer to a concentration of 1 x 10^6 cells/mL.

-

Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.

-

Incubation: Incubate for 15 minutes at room temperature in the dark.

-

Dilution: Add 400 µL of 1X Annexin V binding buffer to each tube.

-

Flow Cytometry: Analyze the samples immediately on a flow cytometer.

-

Data Analysis: Differentiate cell populations based on their fluorescence:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Tubulin Polymerization Inhibition Assay

This is a cell-free assay to directly measure the effect of this compound on tubulin polymerization.

-

Reagent Preparation: Prepare a tubulin solution (e.g., from purified bovine brain tubulin) in a polymerization buffer (e.g., G-PEM buffer with GTP and a fluorescent reporter).

-

Compound Addition: Add various concentrations of this compound to a 96-well plate. Include a positive control (e.g., colchicine) and a negative control (vehicle).

-

Initiation of Polymerization: Add the tubulin solution to the wells to initiate polymerization.

-

Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C and measure the fluorescence at regular intervals for a defined period (e.g., 60 minutes).

-

Data Analysis: Plot the fluorescence intensity over time. A decrease in the rate and extent of fluorescence increase in the presence of this compound indicates inhibition of tubulin polymerization. Calculate the IC50 for polymerization inhibition.

Conclusion

This compound is a potent cytotoxic agent with a well-defined mechanism of action centered on the inhibition of tubulin polymerization. This leads to G2/M cell cycle arrest and the induction of apoptosis through the intrinsic pathway. Its high potency makes it an ideal payload for antibody-drug conjugates, enabling targeted delivery to cancer cells and minimizing systemic toxicity. The experimental protocols detailed in this guide provide a robust framework for the preclinical evaluation of this compound and ADCs derived from it. Further research into the nuances of its signaling pathways and mechanisms of resistance will continue to inform the development of next-generation cancer therapeutics.

References

Duostatin 5: A Technical Guide to a Potent Tubulin Inhibitor in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Duostatin 5 is a synthetic antineoplastic agent derived from monomethyl auristatin F (MMAF), a potent inhibitor of tubulin polymerization.[1] As a cytotoxic payload for antibody-drug conjugates (ADCs), this compound represents a significant advancement in the targeted therapy of cancer. This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its role as a tubulin inhibitor. We present available quantitative data on the activity of its parent compound, MMAF, detail relevant experimental protocols for its characterization, and provide visual diagrams of its mechanism and experimental workflows to support further research and development.

Introduction

Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential for numerous cellular processes, including the maintenance of cell structure, intracellular transport, and the formation of the mitotic spindle during cell division.[2][3] The critical role of microtubules in mitosis makes them a prime target for anticancer drug development.[4] Tubulin inhibitors are a class of chemotherapeutic agents that disrupt microtubule dynamics, leading to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.[3]

This compound is a novel cytotoxic payload derived from monomethyl auristatin F (MMAF). MMAF itself is a synthetic analogue of the natural product dolastatin 10. Like MMAF, this compound functions as a potent antimitotic agent by inhibiting tubulin polymerization. A key feature of MMAF and its derivatives is the presence of a charged C-terminal phenylalanine, which attenuates its membrane permeability and cytotoxic activity in its free form compared to its uncharged counterpart, monomethyl auristatin E (MMAE). This characteristic makes it an ideal payload for ADCs, as its potent cytotoxicity is unleashed primarily after internalization into target cancer cells.

Mechanism of Action: Tubulin Polymerization Inhibition

The primary mechanism of action of this compound, inherited from its parent compound MMAF, is the inhibition of tubulin polymerization. This process can be broken down into the following key steps:

-

Binding to β-Tubulin: this compound binds to the vinca domain on β-tubulin. This binding site is located at the interface between tubulin heterodimers and is distinct from the binding sites of other tubulin inhibitors like taxanes.

-

Conformational Change: Upon binding, this compound induces a conformational change in the tubulin dimer, stabilizing a curved structure that is incompatible with the straight protofilament structure of a microtubule.

-

Inhibition of Polymerization: The this compound-tubulin complex is unable to be incorporated into the growing end of a microtubule. Furthermore, the sequestration of free tubulin dimers by this compound reduces the available pool of tubulin for polymerization.

-

Disruption of Microtubule Dynamics: The inhibition of polymerization disrupts the dynamic equilibrium of microtubules, leading to a net depolymerization of the microtubule network.

-

Cell Cycle Arrest and Apoptosis: The disruption of the mitotic spindle, a structure essential for chromosome segregation during mitosis, leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis.

Quantitative Data

While specific quantitative data for this compound's direct activity is not widely available in the public domain, the cytotoxic activity of its parent compound, MMAF, has been characterized in several cancer cell lines.

| Cell Line | Cancer Type | IC50 (nM) |

| Karpas 299 | Anaplastic Large Cell Lymphoma | 119 |

| H3396 | Breast Carcinoma | 105 |

| 786-O | Renal Cell Carcinoma | 257 |

| Caki-1 | Renal Cell Carcinoma | 200 |

| Table 1: In vitro cytotoxicity (IC50) of MMAF in various cancer cell lines. |

Experimental Protocols

The following protocols are adapted from established methodologies and can be used to characterize the activity of this compound as a tubulin inhibitor.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of this compound on the assembly of purified tubulin into microtubules.

Materials:

-

Lyophilized tubulin protein (porcine brain)

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)

-

GTP solution (10 mM)

-

Glycerol

-

DAPI (4',6-diamidino-2-phenylindole)

-

This compound stock solution (in DMSO)

-

Positive control (e.g., Nocodazole)

-

Negative control (DMSO)

-

96-well microplate

-

Microplate reader with temperature control and absorbance/fluorescence detection

Procedure:

-

Reconstitute lyophilized tubulin in General Tubulin Buffer on ice.

-

Prepare a reaction mixture containing tubulin (2 mg/mL), GTP (1 mM), and glycerol (10%) in General Tubulin Buffer.

-

Add DAPI to a final concentration of 6.3 µM to monitor polymerization by fluorescence.

-

Aliquot the reaction mixture into a 96-well plate.

-

Add this compound at various concentrations to the wells. Include positive and negative controls.

-

Incubate the plate at 37°C in a microplate reader.

-

Monitor the increase in fluorescence (or absorbance at 340 nm for turbidity) at regular intervals for 60-90 minutes.

-

Plot the fluorescence/absorbance values against time to generate polymerization curves. Calculate the IC50 value for the inhibition of tubulin polymerization.

Immunofluorescence Staining for Microtubule Disruption

This method visualizes the effect of this compound on the microtubule network within cancer cells.

Materials:

-

Cancer cell line of interest (e.g., HeLa, A549)

-

Cell culture medium and supplements

-

Glass coverslips

-

This compound stock solution (in DMSO)

-

Fixation solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody (e.g., mouse anti-α-tubulin)

-

Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)

-

Nuclear counterstain (e.g., DAPI)

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a predetermined time (e.g., 24 hours). Include a vehicle control (DMSO).

-

Wash the cells with PBS and fix them with either 4% paraformaldehyde for 15 minutes at room temperature or ice-cold methanol for 10 minutes at -20°C.

-

Wash the cells with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes (if paraformaldehyde-fixed).

-

Block non-specific antibody binding with 1% BSA in PBS for 1 hour at room temperature.

-

Incubate the cells with the primary anti-α-tubulin antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate the cells with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.

-

Wash the cells three times with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Wash the cells with PBS and mount the coverslips on microscope slides using antifade mounting medium.

-

Visualize the microtubule network using a fluorescence microscope.

Cell Cycle Analysis by Flow Cytometry

This protocol quantifies the cell cycle distribution of cancer cells treated with this compound to determine the extent of G2/M arrest.

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

This compound stock solution (in DMSO)

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol

-

RNase A solution

-

Propidium iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Seed cells in a multi-well plate and treat with various concentrations of this compound for a specified time (e.g., 24 hours).

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in a staining buffer containing RNase A and propidium iodide.

-

Incubate the cells at room temperature for 30 minutes in the dark.

-

Analyze the DNA content of the cells using a flow cytometer.

-

Use appropriate software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Conclusion

This compound is a promising cytotoxic agent for the development of next-generation antibody-drug conjugates. Its mechanism of action as a potent inhibitor of tubulin polymerization, inherited from its parent compound MMAF, leads to G2/M phase cell cycle arrest and apoptosis in cancer cells. The provided data on MMAF and the detailed experimental protocols offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound. Future studies should focus on elucidating the specific quantitative differences in activity between this compound and MMAF, and on expanding the evaluation of this compound-based ADCs in a broader range of cancer models.

References

- 1. Antitumor activity of a 5T4 targeting antibody drug conjugate with a novel payload derived from MMAF via C‐Lock linker - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Monomethyl auristatin antibody and peptide drug conjugates for trimodal cancer chemo-radio-immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

Duostatin 5: A Technical Guide to its Role in Apoptosis Induction

For Researchers, Scientists, and Drug Development Professionals

Abstract

Duostatin 5, a potent synthetic analogue of the natural antimitotic agent dolastatin 10, has emerged as a critical component in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy. As a derivative of monomethyl auristatin F (MMAF), its primary mechanism of action involves the disruption of microtubule dynamics, leading to cell cycle arrest and the induction of apoptosis. This in-depth technical guide delineates the role of this compound in promoting programmed cell death, presenting quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows.

Mechanism of Action: Microtubule Disruption and Mitotic Arrest

This compound exerts its cytotoxic effects by inhibiting tubulin polymerization. By binding to tubulin, it disrupts the formation and function of microtubules, which are essential for the formation of the mitotic spindle during cell division. This interference with microtubule dynamics leads to a halt in the cell cycle at the G2/M phase, a critical checkpoint for cell division. Prolonged arrest at this phase triggers the intrinsic apoptotic pathway, culminating in programmed cell death.[1]

When incorporated as a payload in an ADC, such as ZV0508, this compound is delivered specifically to cancer cells overexpressing the target antigen. Following binding of the ADC to the cancer cell, it is internalized and trafficked to lysosomes. Inside the lysosome, the linker connecting this compound to the antibody is cleaved, releasing the active cytotoxic agent into the cytoplasm to exert its anti-tubulin effects.[2][3]

Quantitative Analysis of this compound-Induced Apoptosis and Cell Cycle Arrest

The efficacy of this compound in inducing apoptosis and cell cycle arrest has been quantified in studies utilizing the ADC ZV0508, which targets the 5T4 oncofetal antigen.

Induction of Apoptosis

Treatment of 5T4-positive cancer cell lines with ZV0508 results in a dose-dependent increase in apoptosis. The percentage of apoptotic cells, as determined by Annexin V-FITC and propidium iodide (PI) staining followed by flow cytometry, demonstrates a clear correlation with the concentration of the ADC.[2]

Table 1: Percentage of Apoptotic Cells Induced by ZV0508

| Cell Line | Treatment Concentration (µg/mL) | Percentage of Apoptotic Cells (%) |

| DU 145 | 0 (Control) | ~5 |

| 0.139 | ~15 | |

| 0.833 | ~25 | |

| 5 | ~40 | |

| MDA-MB-468 | 0 (Control) | ~5 |

| 0.139 | ~10 | |

| 0.833 | ~20 | |

| 5 | ~35 | |

| Data summarized from Shi et al., 2019.[2] |

G2/M Phase Cell Cycle Arrest

The inhibition of tubulin polymerization by this compound leads to a significant accumulation of cells in the G2/M phase of the cell cycle. This arrest is also concentration-dependent.

Table 2: G2/M Phase Cell Population after ZV0508 Treatment

| Cell Line | Treatment Concentration (µg/mL) | Percentage of Cells in G2/M Phase (%) |

| MDA-MB-468 | 0 (Control) | 19.8 |

| 0.139 | 30.1 | |

| 0.833 | Not Reported | |

| 5 | 44.5 | |

| DU 145 | Various Concentrations | Concentration-dependent increase |

| Data summarized from Shi et al., 2019. |

Signaling Pathway of this compound-Induced Apoptosis

The apoptotic cascade initiated by this compound-mediated mitotic arrest involves the intrinsic, or mitochondrial, pathway. This pathway is characterized by the regulation of Bcl-2 family proteins and the activation of a caspase cascade.

Caption: Signaling cascade of this compound-induced apoptosis.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the apoptotic effects of this compound.

Apoptosis Assay by Annexin V-FITC/PI Staining and Flow Cytometry

This protocol allows for the differentiation between viable, early apoptotic, and late apoptotic/necrotic cells.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells (e.g., DU 145 or MDA-MB-468) in 6-well plates at a density of 2.5 x 10^5 cells/mL. Allow cells to adhere overnight.

-

Treat cells with varying concentrations of ZV0508 (e.g., 0, 0.139, 0.833, 5 µg/mL) for 72 hours. Include a vehicle-treated control group.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Combine with the supernatant containing floating cells.

-

Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

-

Washing: Wash the cell pellet twice with cold PBS.

-

Staining: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

Caption: Experimental workflow for the Annexin V apoptosis assay.

Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

This protocol is used to determine the distribution of cells in the different phases of the cell cycle.

Materials:

-

Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)

-

70% ice-cold ethanol

-

PBS

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Follow steps 1 and 2 from the apoptosis assay protocol.

-

Cell Harvesting: Collect cells as described in step 3 of the apoptosis assay protocol.

-

Fixation: Centrifuge the cells and discard the supernatant. Resuspend the cell pellet in a small volume of PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to a final volume of 5 mL.

-

Fix the cells overnight at -20°C.

-

Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS.

-

Resuspend the cell pellet in the PI staining solution.

-

Incubate the cells for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the stained cells by flow cytometry.

Caption: Experimental workflow for cell cycle analysis.

Detection of PARP Cleavage by Western Blot

This method is used to detect the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of caspase-mediated apoptosis.

Materials:

-

RIPA buffer with protease inhibitors (e.g., PMSF)

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-PARP, anti-cleaved PARP, and a loading control like anti-β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) detection reagents

Procedure:

-

Cell Lysis: After treatment with ZV0508, wash cells with cold PBS and lyse them in RIPA buffer containing protease inhibitors.

-

Incubate the lysates on ice for 30 minutes, with occasional vortexing.

-

Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Protein Quantification: Determine the protein concentration of the supernatants using a BCA assay.

-

Sample Preparation: Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an ECL detection system.

Caption: Logical flow for detecting PARP cleavage via Western blot.

Conclusion

This compound is a highly effective cytotoxic agent that induces apoptosis in cancer cells by inhibiting tubulin polymerization, leading to G2/M phase cell cycle arrest. When delivered as a payload in an ADC, it demonstrates potent and specific anti-cancer activity. The induction of apoptosis is concentration-dependent and proceeds through the intrinsic mitochondrial pathway, involving the regulation of Bcl-2 family proteins and the activation of the caspase cascade, ultimately leading to the cleavage of PARP and programmed cell death. The experimental protocols provided herein offer a robust framework for the continued investigation and development of this compound-based cancer therapeutics.

References

- 1. Antitumor activity of a 5T4 targeting antibody drug conjugate with a novel payload derived from MMAF via C‐Lock linker (Journal Article) | OSTI.GOV [osti.gov]

- 2. Antitumor activity of a 5T4 targeting antibody drug conjugate with a novel payload derived from MMAF via C‐Lock linker - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

The Auristatin Family: A Technical Guide to a Potent Class of ADC Payloads

For Researchers, Scientists, and Drug Development Professionals

The auristatin family of synthetic compounds, derived from the natural marine product dolastatin 10, represents a cornerstone in the development of antibody-drug conjugates (ADCs). Their exceptional potency as antimitotic agents, coupled with their synthetic tractability, has led to their widespread use as cytotoxic payloads in targeted cancer therapies. This technical guide provides an in-depth exploration of the auristatin core, detailing their mechanism of action, structure-activity relationships, synthesis, and the experimental protocols for their evaluation.

Mechanism of Action: Disrupting the Cellular Scaffolding

Auristatins exert their profound cytotoxic effects by interfering with the fundamental cellular process of microtubule dynamics. Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton, playing critical roles in cell division, intracellular transport, and maintenance of cell shape.

The primary mechanism of action for auristatins is the inhibition of tubulin polymerization.[1][2] They bind to the vinca alkaloid binding site on β-tubulin, a region critical for the assembly of tubulin dimers into microtubules.[1] This binding prevents the formation of the mitotic spindle, a microtubule-based structure essential for the segregation of chromosomes during mitosis. The disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase, ultimately triggering programmed cell death, or apoptosis.[2][3]

Downstream of microtubule disruption, auristatins have been shown to induce apoptosis through both p53-dependent and p53-independent pathways. This involves the upregulation of pro-apoptotic proteins such as p21WAF1 and Bax, and the downregulation of anti-apoptotic proteins like Bcl-2. Furthermore, auristatin-based ADCs can induce immunogenic cell death (ICD) by activating the endoplasmic reticulum (ER) stress response pathway, leading to the induction of pIRE1 and pJNK.

Quantitative Data on Auristatin Activity

The potency of auristatins is a key attribute for their use as ADC payloads. This is typically quantified by their half-maximal inhibitory concentration (IC50) against cancer cell lines and their binding affinity (Kd) to tubulin.

Table 1: In Vitro Cytotoxicity of Monomethyl Auristatin E (MMAE)

| Cell Line | Cancer Type | IC50 (nM) | Reference(s) |

| SKBR3 | Breast Cancer | 3.27 ± 0.42 | |

| HEK293 | Kidney Cancer | 4.24 ± 0.37 | |

| PC-3 | Prostate Cancer | ~2 | |

| C4-2B | Prostate Cancer | ~2 | |

| BxPC-3 | Pancreatic Cancer | 0.97 ± 0.10 | |

| PSN-1 | Pancreatic Cancer | 0.99 ± 0.09 | |

| Capan-1 | Pancreatic Cancer | 1.10 ± 0.44 | |

| Panc-1 | Pancreatic Cancer | 1.16 ± 0.49 | |

| Karpas 299 | T-cell Lymphoma | Potently cytotoxic |

Table 2: Tubulin Binding Affinity of Auristatin Derivatives

| Compound | Kd (nM) | Method | Reference(s) |

| FI-MMAE | 291 | Fluorescence Polarization | |

| FI-MMAF | 60 - 63 | Fluorescence Polarization |

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the synthesis and evaluation of auristatins and their corresponding ADCs.

Synthesis of Monomethyl Auristatin E (MMAE)

The total synthesis of MMAE is a multi-step process that can be achieved through a convergent solution-phase approach.

Protocol: Convergent Synthesis of MMAE

-

Synthesis of Key Intermediates:

-

Prepare protected amino acid building blocks, including N-methyl-L-valine, L-valine, and analogues of dolaisoleucine and dolaproine.

-

Synthesize a tripeptide fragment corresponding to the P1-P2-P3 positions and a dipeptide fragment for the P4-P5 positions through standard peptide coupling reactions (e.g., using HATU or DCC as coupling agents).

-

-

Fragment Coupling:

-

Couple the tripeptide and dipeptide fragments using a suitable coupling agent to form the protected pentapeptide backbone of MMAE.

-

-

Deprotection:

-

Remove all protecting groups from the assembled pentapeptide. A common method is hydrogenolysis using a palladium on carbon (Pd/C) catalyst to remove Cbz groups.

-

-

Purification:

-

Purify the crude MMAE using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA).

-

Column: A C18 or C12 stationary phase is typically used.

-

Collect fractions containing the pure product and confirm purity by analytical HPLC.

-

-

Characterization:

-

Confirm the identity and purity of the final MMAE product using liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy.

-

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and determine the IC50 of a cytotoxic compound.

Protocol: MTT Assay

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1,000-10,000 cells per well and incubate overnight at 37°C with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of the auristatin compound in cell culture medium and add to the respective wells. Include untreated control wells.

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC50 value by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

ADC Internalization Assay (Flow Cytometry)

This assay quantifies the amount of an ADC that is internalized by target cells over time.

Protocol: Flow Cytometry-Based Internalization Assay

-

ADC Labeling: Label the ADC with a pH-sensitive fluorescent dye (e.g., pHrodo™ Red) according to the manufacturer's protocol. This dye is non-fluorescent at neutral pH but fluoresces brightly in the acidic environment of endosomes and lysosomes.

-

Cell Seeding: Seed target cells in a 96-well plate and incubate overnight.

-

Treatment: Treat the cells with the fluorescently labeled ADC at various concentrations and for different time points (e.g., 0.5, 2, 4, 24 hours). As a negative control, incubate a set of cells at 4°C to inhibit internalization.

-

Cell Harvesting: After incubation, wash the cells with cold PBS and detach them using a non-enzymatic cell dissociation solution.

-

Flow Cytometry: Analyze the fluorescence intensity of the cells using a flow cytometer. The increase in fluorescence over time at 37°C corresponds to the amount of internalized ADC.

Bystander Killing Assay (Co-culture Method)

The bystander effect is the ability of an ADC to kill neighboring antigen-negative cells. This can be assessed using a co-culture system.

Protocol: Co-culture Bystander Killing Assay

-

Cell Labeling: Label the antigen-negative bystander cells with a fluorescent marker (e.g., GFP) to distinguish them from the antigen-positive target cells.

-

Co-culture Seeding: Seed the target and bystander cells in a 96-well plate at various ratios (e.g., 100:0, 75:25, 50:50, 25:75, 0:100), keeping the total cell number constant.

-

ADC Treatment: Treat the co-culture with the ADC at various concentrations.

-

Incubation: Incubate the plate for a period sufficient to observe cytotoxicity (e.g., 72-96 hours).

-

Analysis: Analyze the viability of the bystander cell population (e.g., by flow cytometry, gating on the fluorescently labeled cells). A decrease in the viability of bystander cells in the presence of target cells and the ADC indicates a bystander effect.

Conclusion

The auristatin family of compounds continues to be a vital component in the field of antibody-drug conjugates. Their high potency, well-understood mechanism of action, and the ability to be chemically modified for linker attachment make them an attractive choice for the development of next-generation targeted cancer therapies. A thorough understanding of their synthesis, biological activity, and the experimental methods for their evaluation is crucial for researchers and drug developers working to harness the full potential of these remarkable molecules.

References

- 1. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Induction of growth inhibition and apoptosis in pancreatic cancer cells by auristatin-PE and gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]

Duostatin 5 for Antibody-Drug Conjugate Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Duostatin 5, a potent cytotoxic agent, and its application in the development of antibody-drug conjugates (ADCs). This document covers the core aspects of this compound, including its mechanism of action, comparative efficacy, and detailed protocols for its use in ADC research and development.

Introduction to this compound

This compound is a synthetic analogue of the highly potent dolastatin family of natural products and a derivative of monomethyl auristatin F (MMAF). It is designed as a cytotoxic payload for ADCs, offering a promising avenue for targeted cancer therapy. By combining the potent cell-killing ability of this compound with the specificity of a monoclonal antibody, ADCs can selectively deliver this cytotoxic agent to tumor cells, thereby minimizing off-target toxicity and enhancing the therapeutic window.

One notable example of a this compound-based ADC is ZV0508, which targets the 5T4 oncofetal antigen, an attractive target for ADC development due to its overexpression in a wide range of carcinomas and limited expression in normal tissues.

Mechanism of Action: Tubulin Polymerization Inhibition

This compound exerts its cytotoxic effects by inhibiting tubulin polymerization. Microtubules, dynamic polymers of tubulin, are essential components of the cytoskeleton and are crucial for various cellular processes, most notably the formation of the mitotic spindle during cell division.

By binding to tubulin, this compound disrupts the dynamics of microtubule assembly and disassembly. This interference with microtubule function leads to the arrest of the cell cycle in the G2/M phase, preventing cancer cells from successfully completing mitosis. Prolonged mitotic arrest ultimately triggers the apoptotic cascade, leading to programmed cell death.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and ADCs utilizing this payload, providing a basis for comparison with other cytotoxic agents.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₄₀H₆₉N₉O₆ |

| Molecular Weight | 772.03 g/mol |

| Synonyms | Duo-5, HY-145149 |

Table 2: In Vitro Cytotoxicity of this compound and Comparative ADCs

| Compound/ADC | Cell Line | Target Antigen | IC₅₀ (µg/mL) | Reference |

| ZV0508 (this compound ADC) | MDA-MB-468 | 5T4 | 0.311 | [1] |

| ZV0501 (MMAF ADC) | MDA-MB-468 | 5T4 | 0.029 | [1] |

| ZV0508 (this compound ADC) | DU 145 | 5T4 | 0.232 | [1] |

| ZV0501 (MMAF ADC) | DU 145 | 5T4 | 0.097 | [1] |

| ZV0508 (this compound ADC) | BxPC-3 | 5T4 | 2.540 | [1] |

| ZV0501 (MMAF ADC) | BxPC-3 | 5T4 | 0.219 |

It has been reported that free this compound is approximately 100 times more potent than MMAF in DU 145 and Lovo cell lines in in vitro cytotoxic assays.

Table 3: Pharmacokinetic Parameters of this compound-based ADCs

| Parameter | Value | Notes |

| Half-life (t½) | Data not publicly available | It is inferred that ZV0508 has improved pharmacokinetics and a more durable in vivo response compared to MMAF-based ADCs. |

| Clearance (CL) | Data not publicly available | |

| Volume of Distribution (Vd) | Data not publicly available | |

| Area Under the Curve (AUC) | Data not publicly available |

Experimental Protocols

This section provides detailed methodologies for key experiments in the development and evaluation of this compound-based ADCs.

Antibody-Payload Conjugation (Representative Cysteine Rebridging Protocol)

The "C-Lock" linker used for conjugating this compound is a proprietary cysteine rebridging method. The following is a representative protocol for cysteine rebridging conjugation, which can be adapted for specific antibodies and linker-payloads.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

-

Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) solution

-

This compound with a cysteine-reactive linker (e.g., containing a bis-thiol alkylating reagent)

-

Conjugation buffer (e.g., PBS, pH 7.4)

-

Quenching reagent (e.g., N-acetylcysteine)

-

Purification system (e.g., size-exclusion chromatography or hydrophobic interaction chromatography)

Procedure:

-

Antibody Reduction:

-

Dilute the mAb to a final concentration of 5-10 mg/mL in the conjugation buffer.

-

Add a 10-20 fold molar excess of TCEP to the antibody solution.

-

Incubate the mixture at 37°C for 1-2 hours to reduce the interchain disulfide bonds.

-

Remove excess TCEP using a desalting column, exchanging the buffer to the conjugation buffer.

-

-

Conjugation Reaction:

-

Immediately add the this compound-linker construct to the reduced antibody solution. A 1.5 to 2-fold molar excess of the linker-drug over the available thiol groups is a typical starting point.

-

Ensure the final concentration of any organic solvent (e.g., DMSO) from the linker-drug stock is below 10% to prevent antibody denaturation.

-

Incubate the reaction at room temperature for 1-2 hours with gentle mixing.

-

-

Quenching:

-

Add an excess of the quenching reagent to cap any unreacted linker molecules.

-

Incubate for an additional 20-30 minutes at room temperature.

-

-

Purification:

-

Purify the ADC using an appropriate chromatography method to remove unconjugated payload, linker, and antibody.

-

Analyze the purified ADC to determine the drug-to-antibody ratio (DAR).

-

In Vitro Cytotoxicity Assay (MTT-based)

Materials:

-

Target (antigen-positive) and control (antigen-negative) cancer cell lines

-

Complete cell culture medium

-

This compound ADC, unconjugated antibody, and free this compound

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate overnight at 37°C and 5% CO₂ to allow for cell attachment.

-

-

Treatment:

-

Prepare serial dilutions of the this compound ADC, unconjugated antibody, and free this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the various concentrations of the test articles. Include untreated cells as a control.

-

Incubate for 72-96 hours.

-

-

MTT Assay:

-

Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of the solubilization solution to each well.

-

Agitate the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.

-

-

Data Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the dose-response curve and determine the IC₅₀ value using a suitable software (e.g., GraphPad Prism).

-

Apoptosis Assay (Annexin V-FITC/PI Staining)

Materials:

-

Cancer cell line

-

6-well plates

-

This compound ADC

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment:

-

Seed cells in 6-well plates and treat with the this compound ADC at various concentrations for a predetermined time (e.g., 48 hours).

-

-

Cell Harvesting:

-

Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

-

Wash the cells twice with cold PBS.

-

-

Staining:

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension to a new tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the cells by flow cytometry within 1 hour.

-

Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

-

Cell Cycle Analysis (Propidium Iodide Staining)

Materials:

-

Cancer cell line

-

6-well plates

-

This compound ADC

-

70% ice-cold ethanol

-

PBS

-

RNase A (100 µg/mL)

-

Propidium Iodide (PI) solution (50 µg/mL)

-

Flow cytometer

Procedure:

-

Cell Treatment and Fixation:

-

Seed cells in 6-well plates and treat with the this compound ADC at various concentrations for 24 hours.

-

Harvest the cells, wash with PBS, and fix in 70% ice-cold ethanol overnight at -20°C.

-

-

Staining:

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in PBS containing RNase A and incubate for 30 minutes at 37°C.

-

Add PI solution and incubate for 15-30 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the DNA content of the cells by flow cytometry.

-

Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

In Vivo Xenograft Model for Efficacy Studies

Materials:

-

Immunodeficient mice (e.g., NOD-SCID or nude mice)

-

5T4-positive human tumor cell line (e.g., MDA-MB-468)

-

Matrigel (optional)

-

This compound ADC (ZV0508) and control ADC

-

Calipers for tumor measurement

Procedure:

-

Tumor Implantation:

-

Subcutaneously inject 5-10 x 10⁶ tumor cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.

-

-

Tumor Growth and Grouping:

-

Monitor tumor growth regularly using calipers.

-

When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

-

Treatment:

-

Administer the this compound ADC and control ADC intravenously at the desired dose and schedule.

-

-

Monitoring and Data Collection:

-

Measure tumor volume and body weight 2-3 times per week.

-

Monitor the mice for any signs of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

-

-

Data Analysis:

-

Plot the mean tumor volume over time for each group.

-

Evaluate the anti-tumor efficacy based on tumor growth inhibition.

-

Mandatory Visualizations

Signaling Pathway of this compound-Induced Apoptosis

The following diagram illustrates the proposed signaling pathway initiated by this compound's inhibition of tubulin polymerization, leading to G2/M arrest and subsequent apoptosis.

Caption: Signaling pathway of this compound-induced apoptosis.

Experimental Workflow for ADC Development

This diagram outlines the typical workflow for the development and preclinical evaluation of an antibody-drug conjugate like one utilizing this compound.

Caption: General workflow for ADC development and evaluation.

References

The Journey Within: An In-depth Technical Guide to the Intracellular Trafficking of Duostatin 5 Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the intracellular trafficking of Antibody-Drug Conjugates (ADCs) featuring the potent cytotoxic payload, Duostatin 5. Understanding the intricate journey of these targeted therapies from the cell surface to their ultimate site of action is paramount for optimizing their design and maximizing their therapeutic window. This document details the key steps of this compound ADC trafficking, presents quantitative data from preclinical studies, and provides detailed protocols for essential experimental assays.

The Intracellular Odyssey of a this compound ADC: A Step-by-Step Breakdown

The efficacy of a this compound ADC is contingent upon a series of precisely orchestrated events that ensure the selective delivery and release of its cytotoxic payload within cancer cells. This process, known as intracellular trafficking, can be broadly categorized into the following stages:

-

Target Binding: The journey begins with the high-affinity binding of the ADC's monoclonal antibody (mAb) component to a specific tumor-associated antigen (TAA) on the cancer cell surface. This interaction is the cornerstone of the ADC's targeted approach.

-

Internalization: Upon binding, the ADC-antigen complex is internalized into the cell, most commonly through a process called receptor-mediated endocytosis.[1][2] Clathrin-mediated endocytosis is a frequent pathway for ADC uptake, involving the formation of clathrin-coated pits that invaginate and pinch off to form intracellular vesicles.[1]

-

Endosomal Sorting: Once inside the cell, the ADC is enclosed within an early endosome. The internal environment of the endosome begins to acidify, a critical step in the trafficking process. From the early endosome, the ADC can be sorted towards one of two fates: recycling back to the cell surface or trafficking towards the lysosome for degradation.[1]

-

Lysosomal Delivery: For ADCs with cleavable linkers, such as those often paired with this compound, the primary destination is the lysosome. Late endosomes mature and fuse with lysosomes, which are acidic organelles rich in degradative enzymes.[3]

-

Payload Release and Action: Within the harsh environment of the lysosome, the linker connecting this compound to the antibody is cleaved. This is often achieved through the action of lysosomal proteases, such as cathepsins, that recognize and cleave specific peptide sequences within the linker. Once liberated, the highly potent this compound, a derivative of the tubulin inhibitor MMAF, can escape the lysosome and enter the cytoplasm. There, it binds to tubulin, disrupting microtubule dynamics, leading to cell cycle arrest at the G2/M phase and ultimately inducing apoptosis (programmed cell death).

Quantitative Insights into this compound ADC Trafficking

Quantitative analysis of ADC internalization is crucial for selecting promising candidates and understanding their mechanism of action. The following tables summarize key quantitative data from a study on ZV0508, a 5T4-targeting ADC utilizing a this compound payload.

Table 1: Internalization of ZV0508 in 5T4-Positive Cell Lines

| Cell Line | Time (hours) | % Internalization |

| MDA-MB-468 | 1 | ~15% |

| 2 | ~25% | |

| 4 | ~40% | |

| 8 | ~60% | |

| 12 | ~75% | |

| 24 | ~91% | |

| DU 145 | 1 | ~10% |

| 2 | ~20% | |

| 4 | ~35% | |

| 8 | ~55% | |

| 12 | ~70% | |

| 24 | ~85% |

Table 2: Dynamic Internalization of ZV0508 and Surface 5T4 Antigen in MDA-MB-468 Cells

| Time (hours) | % Internalization of Surface Bound ZV0508 | % Internalization of Surface 5T4 Antigen |

| 0 | 0% | ~20% |

| 1 | ~15% | ~20% |

| 2 | ~25% | ~20% |

| 4 | ~40% | ~20% |

| 6 | ~50% | ~20% |

| 12 | ~75% | ~20% |

| 24 | ~91% | Recovered to near initial level |

These data demonstrate a time-dependent increase in the internalization of the this compound ADC, ZV0508. Notably, the percentage of endocytic 5T4 antigen remains relatively stable, suggesting a continuous recycling of the antigen back to the plasma membrane after ADC internalization.

Visualizing the Pathway: Signaling and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows involved in studying the intracellular trafficking of this compound ADCs.

Figure 1. Intracellular trafficking pathway of a this compound ADC.

References

- 1. FRET Reagent Reveals the Intracellular Processing of Peptide-Linked Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Implications of receptor-mediated endocytosis and intracellular trafficking dynamics in the development of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dovepress.com [dovepress.com]

The Role of the 5T4 Oncofetal Antigen in Duostatin 5 Targeting: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the 5T4 oncofetal antigen as a therapeutic target and its role in the specific delivery of the cytotoxic payload, Duostatin 5, through antibody-drug conjugates (ADCs). We will explore the molecular characteristics of 5T4, the mechanism of action of this compound, and the preclinical data supporting this targeted approach. Detailed experimental protocols and visualizations of key biological pathways and workflows are provided to support further research and development in this promising area of oncology.

The 5T4 Oncofetal Antigen: A High-Value Target

The 5T4 oncofetal antigen, also known as trophoblast glycoprotein (TPBG), is a 72 kDa transmembrane glycoprotein characterized by leucine-rich repeats.[1][2] Its expression is largely restricted to the syncytiotrophoblast in the placenta during fetal development, with very limited presence in normal adult tissues.[3][4] However, 5T4 is frequently re-expressed at high levels in a wide array of solid tumors, including breast, lung, colorectal, gastric, pancreatic, and renal cell carcinomas.[5] This differential expression profile makes 5T4 an exceptionally attractive target for cancer therapies designed to minimize off-tumor toxicities.

Functionally, 5T4 expression is associated with more aggressive tumor phenotypes and poorer clinical outcomes. The antigen is implicated in cellular motility and invasion by modulating key signaling pathways, including epithelial-mesenchymal transition (EMT) and the Wnt signaling cascade. Furthermore, a critical characteristic for its use in ADC development is its capacity for rapid internalization upon antibody binding, providing an efficient mechanism for delivering conjugated payloads into the target cancer cell.

This compound: A Potent Auristatin-Derived Payload

This compound is a potent synthetic cytotoxic agent derived from monomethyl auristatin F (MMAF), a powerful antimitotic compound. Auristatins function by inhibiting tubulin polymerization, a critical process for forming the mitotic spindle during cell division. This disruption leads to cell cycle arrest, typically at the G2/M phase, and the subsequent induction of apoptosis (programmed cell death). This compound is specifically designed for use in ADCs, where it is chemically linked to a monoclonal antibody that directs it to tumor cells. This targeted delivery strategy concentrates the payload's cytotoxic effects on malignant cells, thereby widening the therapeutic window compared to systemic chemotherapy.

The 5T4-Duostatin 5 ADC: Mechanism of Targeted Cell Killing

The therapeutic strategy underpinning a 5T4-targeted this compound ADC, such as the preclinical candidate ZV0508, involves a multi-step, antigen-dependent process to ensure specific eradication of cancer cells.

-

Target Binding: The ADC circulates in the bloodstream and, via its antibody component (e.g., ZV05), specifically recognizes and binds to the 5T4 antigen on the surface of tumor cells.

-

Internalization: Upon binding, the entire ADC-antigen complex is rapidly internalized by the cancer cell into an endosome.

-

Lysosomal Trafficking & Payload Release: The endosome traffics to and fuses with a lysosome. The acidic and enzyme-rich environment of the lysosome degrades the antibody and cleaves the linker, releasing the active this compound payload into the cytoplasm.

-

Cytotoxic Action: Once freed, this compound binds to tubulin, disrupting microtubule dynamics. This leads to cell cycle arrest and triggers apoptosis, resulting in targeted cell death.

Quantitative Data Summary

The efficacy of targeting 5T4 is supported by its high prevalence in various cancers and the potent, specific activity of ADCs directed against it.

Table 1: 5T4 Expression in Human Malignancies (by Immunohistochemistry)

This table summarizes the frequency of 5T4 protein expression across a range of tumor types, highlighting its prevalence as a therapeutic target.

| Cancer Type | Cohort Size (n) | Percentage of 5T4-Positive Tumors (%) | Reference(s) |

| Pancreatic Cancer | 94 | 98.9% | |

| Colorectal Cancer | 84 | 91.7% | |

| Gastric Cancer | 88 | 89.8% | |

| Head & Neck Cancer | 134 | 81% | |

| Non-Small Cell Lung Cancer (NSCLC) | 262 | 64% | |

| Triple-Negative Breast Cancer (TNBC) | 129 | 61% | |

| Bladder Cancer | 225 | 59% | |

| Ovarian Cancer | 185 | 56% | |

| Papillary Renal Cell Carcinoma | - | 92.2% (2+/3+ staining) | |

| Advanced Clear Cell RCC | - | 60.0% (2+/3+ staining) |

Table 2: In Vitro Cytotoxicity of 5T4-Targeted ADCs

This table presents the half-maximal inhibitory concentration (IC50) values, demonstrating the potent and antigen-dependent cell-killing ability of 5T4-ADCs in various cancer cell lines.

| ADC | Payload | Cell Line | Cancer Type | 5T4 Expression | IC50 (µg/mL) | Reference(s) |

| ZV0508 | This compound | MDA-MB-468 | Breast | High | 0.311 | |

| ZV0508 | This compound | DU 145 | Prostate | Moderate | 0.232 | |

| ZV0508 | This compound | BxPC-3 | Pancreatic | Moderate | 2.540 | |

| ZV0501 | mc-MMAF | MDA-MB-468 | Breast | High | 0.029 | |

| ZV0501 | mc-MMAF | DU 145 | Prostate | Moderate | 0.097 | |

| ZV0501 | mc-MMAF | BxPC-3 | Pancreatic | Moderate | 0.219 | |

| H6-DM4 | DM4 | NCI-N87 | Gastric | High | 1.15 nM | |

| H6-DM4 | DM4 | DLD-1 | Colorectal | High | 0.53 nM | |

| H6-DM4 | DM4 | BX-PC3 | Pancreatic | High | 1.74 nM |

Note: While the comparator ADC ZV0501 (mc-MMAF) showed lower IC50 values in vitro, the this compound ADC ZV0508 demonstrated more durable and superior antitumor responses in in vivo models, suggesting that the combined properties of the payload and linker contribute to overall efficacy.

Table 3: Binding Affinity of 5T4-Targeted Antibodies and ADCs

This table shows the binding affinities, confirming that the conjugation of payloads like this compound does not significantly compromise the antibody's ability to bind its target.

| Antibody / ADC | Method | Target | Affinity (EC50 / Kd) | Reference(s) |

| ZV05 (Antibody) | ELISA | 5T4 Extracellular Domain | 4.3 ng/mL (EC50) | |

| ZV0508 (this compound ADC) | ELISA | 5T4 Extracellular Domain | 5.4 ng/mL (EC50) | |

| A1 (Antibody) | - | Human 5T4 Antigen | 0.48 nmol/L (Kd) |

5T4-Mediated Signaling Pathways

5T4 is not merely a passive docking site for ADCs; it is an active participant in signaling pathways that drive cancer progression. Its expression is mechanistically linked to cell migration, invasion, and the maintenance of a tumor-initiating phenotype.

-

Wnt Signaling: 5T4 modulates Wnt signaling by inhibiting the canonical Wnt/β-catenin pathway while simultaneously activating non-canonical Wnt pathways associated with cell motility. It achieves this by binding to the Wnt co-receptor LRP6, preventing its internalization and thereby blocking the canonical cascade.

-

Epithelial-Mesenchymal Transition (EMT): 5T4 expression is a marker of EMT, a process where epithelial cells gain migratory and invasive properties. This is characterized by the downregulation of E-cadherin and the upregulation of transcription factors like Snail and Slug.

-

CXCL12/CXCR4 Pathway: 5T4 expression potentiates chemotaxis (directed cell movement) in response to the chemokine CXCL12 by modulating its receptor, CXCR4. This pathway is crucial for metastasis to tissues that express high levels of CXCL12, such as the liver, lungs, and bone marrow.

Experimental Protocols

The following sections provide detailed, representative methodologies for the preclinical evaluation of a 5T4-targeted ADC.

Protocol: Immunohistochemistry (IHC) for 5T4 Detection in Tumors

This protocol describes the detection of 5T4 antigen in formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections.

-

Deparaffinization and Rehydration:

-

Immerse slides in Xylene (or a xylene substitute) for 2x5 minutes.

-

Rehydrate slides through a series of graded ethanol solutions: 100% (2x3 min), 95% (1x3 min), 70% (1x3 min).

-

Rinse with deionized water for 5 minutes.

-

-

Antigen Retrieval:

-

Place slides in a high-pH antigen retrieval buffer (e.g., Tris-EDTA, pH 9.0).

-

Heat slides in a pressure cooker or steamer at 95-100°C for 20-30 minutes.

-

Allow slides to cool to room temperature (approx. 20 minutes), then rinse with wash buffer (e.g., PBS with 0.05% Tween-20).

-

-

Blocking and Antibody Incubation:

-

Block endogenous peroxidase activity by incubating slides in 3% hydrogen peroxide for 10 minutes. Rinse with wash buffer.

-

Block non-specific binding by incubating with a protein block solution (e.g., 5% normal goat serum in PBS) for 30-60 minutes.

-

Incubate slides with the primary anti-5T4 monoclonal antibody (e.g., MBS1750093 or Ab134162) diluted in antibody diluent overnight at 4°C.

-

-

Detection and Visualization:

-

Rinse slides with wash buffer (3x5 minutes).

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 30-60 minutes at room temperature.

-

Rinse slides with wash buffer (3x5 minutes).

-

Apply DAB (3,3'-diaminobenzidine) chromogen solution and incubate until a brown precipitate is visible (typically 1-10 minutes).

-

Stop the reaction by rinsing with deionized water.

-

-

Counterstaining and Mounting:

-

Counterstain with Hematoxylin for 30-60 seconds.

-

"Blue" the stain in running tap water.

-

Dehydrate slides through graded ethanol solutions and clear in xylene.

-

Coverslip the slides using a permanent mounting medium.

-

-

Analysis:

-

Evaluate staining intensity (0, 1+, 2+, 3+) and the percentage of positive tumor cells under a light microscope.

-

Protocol: Flow Cytometry-Based ADC Internalization Assay